3-Methyl-2-buten-1-OL
Overview
Description
3-Methyl-2-buten-1-ol is a biogenic volatile organic compound (BVOC) that plays a significant role in atmospheric chemistry due to its emissions and reactions in the atmosphere. It is involved in various chemical processes, including photoionization, dissociation, and oxidation, which can lead to the formation of different products and intermediates with implications for atmospheric composition and climate .
Synthesis Analysis
The synthesis of compounds related to 3-methyl-2-buten-1-ol has been explored in several studies. For instance, the synthesis of 2-hydroxy-3-methyl-2-hexen-4-olid, a substance used in food flavoring, was achieved starting from methyl 2-hydroxy-3-butenoate, with a key step being the isomerization of the CC bond . Another study investigated the synthesis and properties of (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol, which showed intramolecular coordination to the tin atom .
Molecular Structure Analysis
X-ray diffraction analysis has been used to reveal the molecular structure of related compounds. For example, the structure of (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol was determined, showing a five-membered ring with a distorted trigonal bipyramidal geometry around the tin atom . The conformational composition of 3-buten-1-ol was studied, highlighting the importance of intramolecular hydrogen bonding in determining the most populated conformers .
Chemical Reactions Analysis
Various chemical reactions involving 3-methyl-2-buten-1-ol and related compounds have been studied. The VUV photochemistry of 3-methyl-2-buten-1-ol was investigated, revealing direct and indirect dissociation channels, including a rare CH3 migration process . Oxidation reactions initiated by O(3P) atoms have been studied, showing the formation of multiple products at different temperatures . The reaction of 3-methyl-3-buten-1-ol with Cl atoms was also investigated, providing kinetic data and atmospheric implications .
Physical and Chemical Properties Analysis
The thermodynamic properties of 2-methyl-3-buten-2-ol have been comprehensively studied, including measurements of heat capacity, entropy, enthalpy of fusion, vaporization, and combustion. These studies provide insights into the standard enthalpies of formation for both the liquid and gaseous states of the compound . Additionally, the reaction of 1-bromo-3-buten-2-one as a building block in organic synthesis has been explored, with a focus on reduction, cyclization, and Michael addition reactions .
Scientific Research Applications
Kinetics and Reactivity Studies
- Reactivity with Atomic Chlorine: 3-Methyl-2-buten-1-OL's reactivity with Cl atoms has been studied, providing kinetic data and Arrhenius expressions useful for understanding atmospheric chemistry implications (Rodríguez et al., 2007).
- Hydrogenation Processes: Its hydrogenation over Pd/ZnO catalysts has been explored, with studies revealing higher selectivity and initial activity compared to other catalysts. This research contributes to understanding its behavior in industrial reactors (Vernuccio et al., 2016).
- Ion/Molecule Reactions: The ion/molecule reactions of 3-Methyl-2-buten-1-OL with various ions (H3O+, NO+, O2+) have been measured, offering insights into its use in chemical ionization techniques, particularly in identifying isomers in mixtures (Schoon et al., 2007).
Molecular Structure and Bonding
- Conformational Composition: Studies on the conformational composition of 3-Methyl-2-buten-1-OL, particularly focusing on intramolecular hydrogen bonding, help in understanding its molecular structure and behavior (Bakke & Bjerkeseth, 1998).
Biofuel Production
- Microbial Production for Biofuels: Research on engineering E. coli for high-yield production of 3-Methyl-2-buten-1-OL as a potential biofuel has been conducted. This is significant for developing sustainable energy sources (George et al., 2015).
Atmospheric Implications
- Reactions with Atmospheric Constituents: Studies on its reactions with Cl atoms and O3 in the atmosphere provide insights into its role and impact on atmospheric chemistry (Gai et al., 2011).
Synthesis and Catalysis
- Synthesis of α-Methylenebutyrolactone: Research into methods for synthesizing α-methylenebutyrolactone using 3-Methyl-2-buten-1-OL highlights its utility in organic synthesis (MatsudaIsamu, 1978).
- Alkylation Reactions: Its use in alkylation reactions, particularly in the context of titanium tetrachloride-organoaluminum systems, has been explored, showing its potential in organic chemistry applications (Youngblood et al., 1978).
Oxidation and Epoxidation Studies
- Oxidative Dehydrogenation: Studies on the oxidative dehydrogenation of 3-Methyl-2-buten-1-OL in microreactors provide insights into its transformation into valuable chemical intermediates (Cao et al., 2004).
- Sharpless Epoxidation: The application of 3-Methyl-2-buten-1-OL in the Sharpless epoxidation process has been investigated, demonstrating its role in producing homochiral intermediates (Höft et al., 1991).
Safety And Hazards
Future Directions
Recent advances in the microbial production of isopentanol (3-Methyl-1-butanol) have been made. Metabolic engineers and synthetic biologists are looking towards greener sources for transportation fuels. The design and optimization of microorganisms to produce gasoline, diesel, and jet fuel compounds from renewable feedstocks can significantly reduce dependence on fossil fuels and thereby produce fewer emissions .
properties
IUPAC Name |
3-methylbut-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUAYTHWZCLXAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Record name | 3-METHYLBUT-2-EN-1-OL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1760 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027206 | |
Record name | 3-Methyl-2-buten-1-ol | |
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Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an alcoholic odor; [OECD SIDS: IUCLID Data Set], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Liquid; fresh, fruity, green, slight lavender aroma | |
Record name | 3-Methyl-2-buten-1-ol | |
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Record name | 3-METHYLBUT-2-EN-1-OL | |
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Record name | 3-Methyl-2-buten-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1209/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
138.00 to 174.00 °C. @ 760.00 mm Hg, 140 °C | |
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Record name | 3-METHYLBUT-2-EN-1-OL | |
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Flash Point |
50 °C c.c. | |
Record name | 3-METHYLBUT-2-EN-1-OL | |
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Solubility |
Solubility in water, g/100ml at 20 °C: 17 (good), Insoluble in water; soluble in fats, soluble (in ethanol) | |
Record name | 3-METHYLBUT-2-EN-1-OL | |
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Record name | 3-Methyl-2-buten-1-ol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1209/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.85 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1, 0.844-0.852 | |
Record name | 3-METHYLBUT-2-EN-1-OL | |
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Record name | 3-Methyl-2-buten-1-ol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1209/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
Relative vapor density (air = 1): 3.0 | |
Record name | 3-METHYLBUT-2-EN-1-OL | |
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Vapor Pressure |
1.05 [mmHg], Vapor pressure, Pa at 20 °C: 140 | |
Record name | 3-Methyl-2-buten-1-ol | |
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Product Name |
3-Methyl-2-buten-1-OL | |
CAS RN |
556-82-1 | |
Record name | 3-Methyl-2-buten-1-ol | |
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Record name | 3-methylbut-2-en-1-ol | |
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Melting Point |
-59.3 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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